N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core. This bicyclic system comprises an oxazole ring fused to a pyridine ring, with substituents at the 3-, 4-, and 6-positions:
- 3-position: Methyl group.
- 6-position: Isopropyl (propan-2-yl) group.
- 4-position: Carboxamide group substituted with a furan-2-ylmethyl moiety.
The compound’s structural uniqueness lies in the furan-2-ylmethyl substituent on the carboxamide nitrogen, which distinguishes it from analogs with aryl or heteroaryl substituents. The isopropyl group at the 6-position enhances lipophilicity, while the oxazole-pyridine core contributes to π-π stacking and hydrogen-bonding interactions, making it relevant in medicinal chemistry for target binding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9(2)13-7-12(14-10(3)19-22-16(14)18-13)15(20)17-8-11-5-4-6-21-11/h4-7,9H,8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJPYPWJKUQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Construction of the Oxazole Ring: The oxazole ring is formed by the cyclization of an α-haloketone with an amide or an amine in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling Reactions: The final step involves coupling the furan, oxazole, and pyridine rings through a series of reactions, such as Suzuki coupling or Buchwald-Hartwig amination, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective starting materials, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, to form reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. Its oxazole and pyridine moieties are of particular interest in drug design.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The furan ring may enhance bioactivity through mechanisms such as apoptosis induction or cell cycle arrest.
Neuropharmacology
Research suggests that derivatives of pyridine and oxazole compounds can interact with neurotransmitter systems, potentially offering neuroprotective effects or cognitive enhancement.
- Cognitive Function : Investigations into related compounds have shown promise in improving memory and learning processes in animal models, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
The furan and oxazole components have been associated with antimicrobial activity against bacteria and fungi.
- Broad-Spectrum Activity : Studies on structurally related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal explored the anticancer properties of compounds similar to N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuroprotective Effects
Research conducted on related oxazole derivatives showed protective effects against oxidative stress-induced neuronal damage in vitro. The study highlighted the potential for developing neuroprotective agents from this class of compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors.
Affecting Signaling Pathways: Influencing key signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, to regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and structurally related analogs:
Notes:
- Target vs. Y040-9211 () : Replacing the 2-methoxyphenylmethyl group with furan-2-ylmethyl reduces molecular weight (C19H21N3O3 → C19H19N3O3) and eliminates the methoxy group’s metabolic liability. The furan may enhance π-orbital interactions in target binding.
- Target vs. Compound: The target’s isopropyl at the 6-position (vs.
- Role of Furan : The furan-2-ylmethyl group in the target compound offers a balance of moderate polarity and aromaticity, contrasting with thiazole () or fluorine () substituents.
Structural and Functional Implications
Substituent Effects on Solubility :
- The isopropyl group (logP ~2.7) contributes to higher lipophilicity compared to furan-2-yl (logP ~1.5) in .
- Methoxy groups (e.g., ) improve aqueous solubility but are prone to oxidative metabolism.
Electronic Properties :
- Furan (aromatic, oxygen-containing) provides electron-rich regions for hydrogen bonding, unlike the electron-deficient thiazole in .
Biological Activity
N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a furan ring, an oxazole moiety, and a pyridine core. This unique combination contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxazole and pyridine possess significant antimicrobial properties. For example, compounds similar to N-(furan-2-ylmethyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine have shown effectiveness against various bacterial strains.
| Compound | Target Bacteria | Concentration | Antibacterial Activity | Mechanism |
|---|---|---|---|---|
| 1 | Xanthomonas oryzae | 47.6 mg/L | 52.4% | Up-regulation of SDH |
| 2 | Ralstonia solanacearum | 100 mg/L | 71.6% | Inhibition of cell biofilm formation |
| 3 | Xanthomonas citri | 36.8 mg/L | 50.97% | Electron-withdrawing group enhancement |
These findings suggest that the introduction of specific substituents can enhance antibacterial activity significantly .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies on related compounds have shown that they can inhibit key signaling pathways involved in cancer progression.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Gene Expression Modulation : The ability to up-regulate or down-regulate specific genes involved in metabolic pathways plays a crucial role in its efficacy.
- Biofilm Disruption : The compound may interfere with biofilm formation in bacteria, enhancing its antimicrobial effectiveness.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that modifications to the oxazole ring significantly increased the antibacterial potency against Xanthomonas oryzae, with EC50 values dropping below 20 mg/L for optimized derivatives .
- Cancer Cell Studies : In vitro studies indicated that derivatives of this compound could induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
